molecular formula C22H22ClFN2O B8631796 2-[5-(4-Fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride

2-[5-(4-Fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride

Cat. No. B8631796
M. Wt: 384.9 g/mol
InChI Key: QDLVYMYXOLGZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-Fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN2O and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(4-Fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(4-Fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[5-(4-Fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride

Molecular Formula

C22H22ClFN2O

Molecular Weight

384.9 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H

InChI Key

QDLVYMYXOLGZOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.27 g of 2-aminomethylchroman hydrochloride are introduced into 130 g of methanol, and 20.4 g of a 30% sodium methoxide solution in methanol are subsequently added. 20.43 g of 5-(4-fluorophenyl)pyridine-3-carbaldehyde are added to the white suspension at 35° C., and the mixture is stirred for 1.5 hours before 4.20 g of sodium borohydride are added in portions. After 15 hours, 56.4 ml of water are added, and the pH of the mixture is adjusted to pH 2 using 37% hydrochloric acid. After the suspension has been cooled to 0° C., the crystals are filtered off, washed with methanol and dried under reduced pressure, giving 28.2 g of 2-[5-(4-fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride (64% yield).
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20.27 g
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130 g
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20.43 g
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4.2 g
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56.4 mL
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